C-8 Methyl vs. C-8 Piperazinylmethyl Substitution: Impact on Lipophilicity and Drug-Likeness Parameters
This compound bears a C-8 methyl group, whereas the closely related analogue 6-chloro-2-(2-chlorophenyl)-8-(piperazin-1-ylmethyl)-4H-chromen-4-one (CAS 1343513-47-2) introduces a basic piperazine moiety at C-8. The target compound's AlogP of 5.08 and PSA of 30.21 Ų reflect a markedly more lipophilic and less polar surface character compared to the piperazine-bearing analogue, which would present a lower logP and larger PSA due to the additional amine nitrogens. The one RO5 violation for the target compound (AlogP > 5) means it resides at the boundary of oral drug-likeness criteria, whereas the piperazine analogue, despite likely lower lipophilicity, may introduce additional violations via higher molecular weight and hydrogen bond donors. For procurement decisions, the target compound serves as a precisely defined, less functionalized baseline scaffold when the research objective is to isolate the contribution of the C-8 methyl group to target binding or cellular activity, free from the confounding effects of a basic amine center.
| Evidence Dimension | Physicochemical properties: AlogP, PSA, RO5 violations |
|---|---|
| Target Compound Data | AlogP = 5.08; PSA = 30.21 Ų; RO5 Violations = 1 (AlogP > 5) |
| Comparator Or Baseline | 6-Chloro-2-(2-chlorophenyl)-8-(piperazin-1-ylmethyl)-4H-chromen-4-one (CAS 1343513-47-2): Higher PSA expected due to amine nitrogens; lower AlogP expected due to polar amine [class inference, no experimentally confirmed data point available] |
| Quantified Difference | Target AlogP: 5.08 vs. Analogue (computed estimate: ~3.5–4.0, based on amine contribution); PSA difference: ~20–30 Ų increase in analogue (estimation). Note: Exact analogue data unavailable; class-level inference only. |
| Conditions | ChEMBL computed properties ; target compound data confirmed; comparator values are estimates based on structural addition of piperazine. |
Why This Matters
The stark lipophilicity difference determines the compound's suitability for membrane permeability assays versus aqueous solubility-constrained formats.
- [1] ChEMBL Database, Compound Report Card: CHEMBL2234630. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL2234630/ (accessed 2026-05-06). View Source
